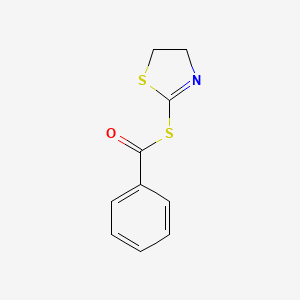
Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester is a chemical compound with the molecular formula C10H9NOS2 and a molecular weight of 223.31 g/mol . This compound is known for its unique structure, which includes a benzenecarbothioic acid moiety and a thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester typically involves the reaction of benzenecarbothioic acid with a thiazole derivative. The reaction conditions often include the use of a base to facilitate the esterification process. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzenecarbothioic acid and thiazole derivatives are reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted esters. These products have various applications in chemical synthesis and research .
Applications De Recherche Scientifique
Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester include:
Benzenecarbothioic acid, S-methyl ester: This compound has a similar structure but with a methyl group instead of the thiazole ring.
Thiazole derivatives: Various thiazole derivatives share structural similarities and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a benzenecarbothioic acid moiety with a thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds .
Propriétés
Numéro CAS |
67406-40-0 |
|---|---|
Formule moléculaire |
C10H9NOS2 |
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
S-(4,5-dihydro-1,3-thiazol-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)14-10-11-6-7-13-10/h1-5H,6-7H2 |
Clé InChI |
QMRDTKFSUBWKPE-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)SC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
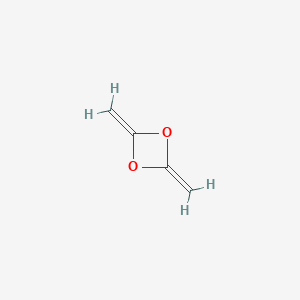
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
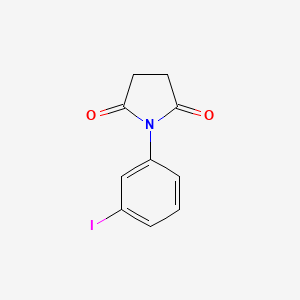
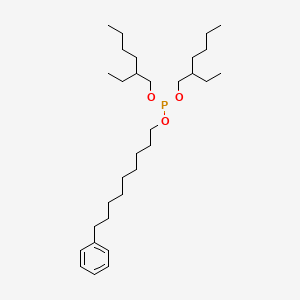
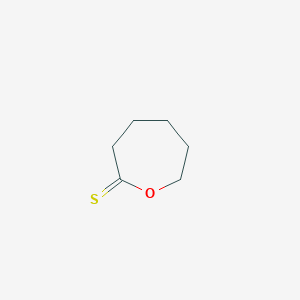

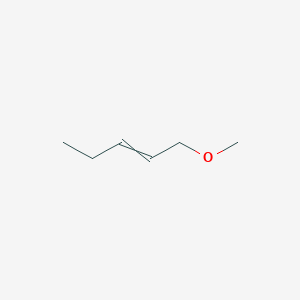
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
